4,4'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde
Overview
Description
4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-3,4-diaminopyridine.
Reaction with Thionyl Chloride: Under nitrogen atmosphere, 2,5-dibromo-3,4-diaminopyridine is dissolved in pyridine and cooled to 0°C.
Purification: The product is extracted with dichloromethane, and the organic layer is dried over magnesium sulfate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as alcohols, amines, and thiols to form new derivatives.
Oxidation and Reduction: The aldehyde groups in the compound can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an alcohol would yield an acetal, while oxidation of the aldehyde groups would produce carboxylic acids.
Scientific Research Applications
4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its electron-deficient nature and ability to form conjugated systems
Materials Science: It is employed in the synthesis of low-bandgap conjugated polymers and oligomers for high-performance organic photovoltaic (OPV) devices.
Bio-imaging: The compound’s fluorescent properties make it useful in bio-imaging applications.
Mechanism of Action
The mechanism by which 4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde exerts its effects is primarily related to its electron-deficient nature. The compound can act as an electron acceptor in various chemical and biological systems. This property is crucial in its applications in organic electronics and materials science, where it facilitates charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): This compound is similar in structure but contains a pyridazine ring instead of a pyridine ring.
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: This is a precursor in the synthesis of 4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde and shares the thiadiazole core.
Uniqueness
4,4’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diyl)dibenzaldehyde is unique due to its specific combination of the thiadiazole and pyridine rings, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where efficient charge transfer and low-bandgap materials are essential .
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-[1,2,5]thiadiazolo[3,4-c]pyridin-7-yl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O2S/c23-10-12-1-5-14(6-2-12)16-9-20-17(19-18(16)21-25-22-19)15-7-3-13(11-24)4-8-15/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDULRKVMCJLTDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C3=NSN=C23)C4=CC=C(C=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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